2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester is a chemical compound with the molecular formula C18H15NO2S . This compound is characterized by the presence of an isothiocyanate group and two phenyl groups attached to the propenoic acid backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester typically involves the reaction of 2-Propenoic acid derivatives with isothiocyanate reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the isothiocyanate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The double bond in the propenoic acid moiety can undergo addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can be used as a monomer in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, electrophiles such as halogens, and catalysts like palladium for polymerization reactions. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a thiourea derivative, while polymerization can produce high-molecular-weight polymers .
Scientific Research Applications
2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester involves its interaction with nucleophiles and electrophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological effects such as enzyme inhibition or protein modification. The double bond in the propenoic acid moiety can also participate in addition reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Similar structure but lacks the isothiocyanate group.
2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester: Contains a cyano group instead of the isothiocyanate group.
2-Propenoic acid, ethyl ester: Simplest form with no additional functional groups.
Uniqueness
2-Propenoic acid, 2-isothiocyanato-3,3-diphenyl-, ethyl ester is unique due to the presence of both the isothiocyanate group and the two phenyl groups. This combination imparts distinct reactivity and potential biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
61416-61-3 |
---|---|
Molecular Formula |
C18H15NO2S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 2-isothiocyanato-3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C18H15NO2S/c1-2-21-18(20)17(19-13-22)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3 |
InChI Key |
ZRMFLDNDAAVCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.